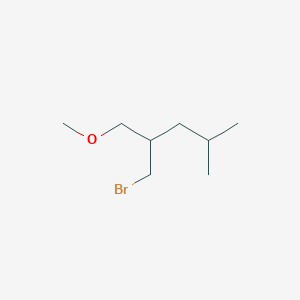![molecular formula C9H12ClNO2S2 B13186040 1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine](/img/structure/B13186040.png)
1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine is a compound that features a thiophene ring substituted with a chloromethyl group and a sulfonyl group attached to a pyrrolidine ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through condensation reactions such as the Gewald reaction, Paal–Knorr reaction, or Fiesselmann synthesis.
Chloromethylation: The thiophene derivative is then chloromethylated using reagents like chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Sulfonylation: The chloromethylated thiophene is reacted with a sulfonyl chloride to introduce the sulfonyl group.
Pyrrolidine Attachment: Finally, the sulfonylated thiophene is coupled with pyrrolidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis systems .
化学反応の分析
Types of Reactions
1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The sulfonyl group can engage in coupling reactions with different nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce sulfoxides or sulfones .
科学的研究の応用
1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is investigated for its use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
1-(Pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: This compound also features a thiophene ring and a pyrrolidine moiety, but with a different core structure.
Thiophene-based Drugs: Compounds like suprofen and articaine, which contain thiophene rings, are used for their anti-inflammatory and anesthetic properties.
Uniqueness
1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloromethyl and sulfonyl groups enable diverse chemical modifications, making it a versatile scaffold for drug design and material science .
特性
分子式 |
C9H12ClNO2S2 |
|---|---|
分子量 |
265.8 g/mol |
IUPAC名 |
1-[4-(chloromethyl)thiophen-2-yl]sulfonylpyrrolidine |
InChI |
InChI=1S/C9H12ClNO2S2/c10-6-8-5-9(14-7-8)15(12,13)11-3-1-2-4-11/h5,7H,1-4,6H2 |
InChIキー |
XSVJDPQENFNPDE-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CS2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


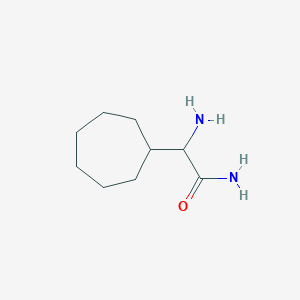
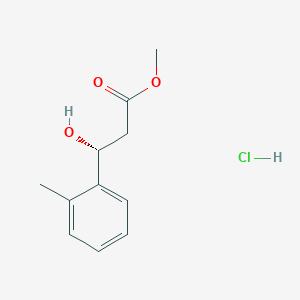
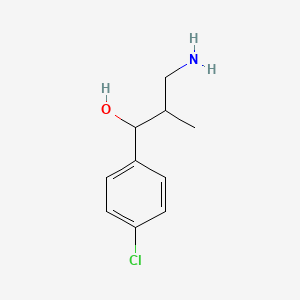
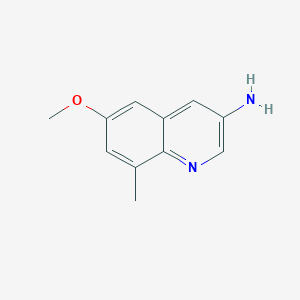
![2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione](/img/structure/B13185997.png)
![1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol](/img/structure/B13186014.png)
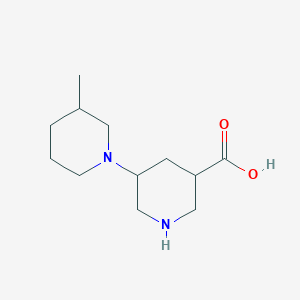
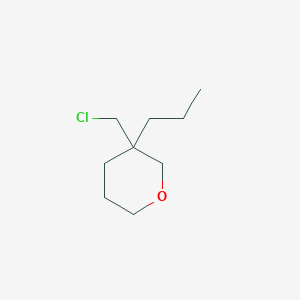
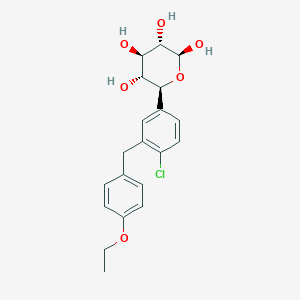
![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
![({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13186045.png)


